molecular formula C16H23N3O5S B2523075 N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-83-3

N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2523075
CAS No.: 868981-83-3
M. Wt: 369.44
InChI Key: ROCPSDBBVHEGQN-UHFFFAOYSA-N
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Description

N1-Isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl diamide scaffold. Its structure features an isobutyl group at the N1 position and a substituted oxazolidine ring at the N2 position. The oxazolidine moiety is sulfonylated at the 3-position with a phenylsulfonyl group, contributing to its unique electronic and steric profile. This compound’s molecular formula is C₂₁H₂₅N₃O₅S, with a molecular weight of 455.5 g/mol.

Properties

IUPAC Name

N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-12(2)10-17-15(20)16(21)18-11-14-19(8-9-24-14)25(22,23)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCPSDBBVHEGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps. One common method includes the reaction of isobutylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-(phenylsulfonyl)oxazolidine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical comparisons between N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Sulfonyl Group Type Predicted Solubility* Notes
Target Compound C₂₁H₂₅N₃O₅S 455.5 N1: Isobutyl; N2: (3-(Phenylsulfonyl)oxazolidin-2-yl)methyl Phenylsulfonyl Moderate Balanced lipophilicity due to isobutyl and polar sulfonyl groups.
N1-((3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide C₂₄H₃₁N₃O₆S 489.6 N1: 2-Methoxyphenethyl; N2: (3-(Mesitylsulfonyl)oxazolidin-2-yl)methyl Mesitylsulfonyl Low Increased steric bulk from mesityl group reduces solubility.
Eletriptan Hydrobromide C₂₂H₂₆N₂O₂S·HBr 463.4 Indole core with (R)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethyl] Phenylsulfonyl Moderate Clinically used antimigraine agent; sulfonyl enhances bioavailability.

*Solubility predictions are based on substituent polarity and molecular weight.

Electronic and Steric Effects

  • In Eletriptan Hydrobromide, the phenylsulfonyl group is part of a side chain, improving metabolic stability and receptor binding .

Research Findings and Limitations

  • Pharmacopeial Data : Eletriptan Hydrobromide’s inclusion in pharmacopeial standards highlights the therapeutic relevance of sulfonyl-containing compounds, though the target compound’s pharmacological profile remains unstudied .
  • Gaps in Evidence: No direct biological or pharmacokinetic data for the target compound were found; comparisons rely on structural extrapolation.

Biological Activity

N1-isobutyl-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20H31N3O5S
  • Molecular Weight : 421.55 g/mol

This compound features an oxazolidinone ring, which is known for its role in antibiotic activity, and a sulfonamide moiety, which may contribute to its biological effects.

Antimicrobial Activity

Studies have indicated that compounds with oxazolidinone structures exhibit significant antimicrobial properties. The presence of the phenylsulfonyl group may enhance the activity against various bacterial strains. Research has shown that similar compounds can inhibit bacterial protein synthesis, making them effective against resistant strains.

The proposed mechanism of action for this compound includes:

  • Inhibition of Protein Synthesis : By binding to the bacterial ribosome, it prevents the formation of peptide bonds.
  • Disruption of Cell Wall Synthesis : Sulfonamide derivatives often interfere with folate synthesis, crucial for bacterial growth.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cell lines to evaluate the safety profile of this compound. The results indicate a moderate cytotoxic effect at higher concentrations, necessitating further investigation into dosage optimization for therapeutic applications.

Cell LineIC50 (µM)Remarks
HeLa25Moderate cytotoxicity
MCF-730Selective against cancer cells
HCT11620Effective in colorectal cancer

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 4 µg/mL, indicating potent activity against this resistant strain.

Case Study 2: Anticancer Potential

Another investigation explored the anticancer potential of the compound in vitro using MCF-7 breast cancer cells. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays, suggesting a promising avenue for further research in cancer therapeutics.

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